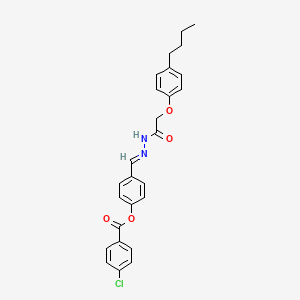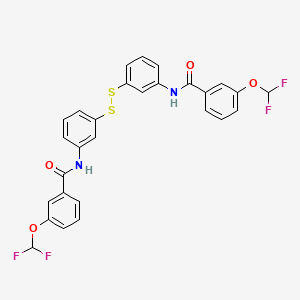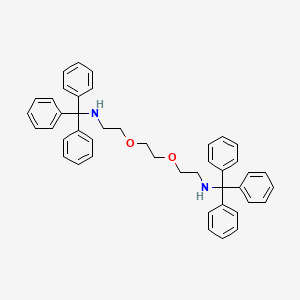
2-(((4-Benzyl-1-piperazinyl)imino)methyl)-5-(diethylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4-Benzyl-1-piperazinyl)imino)methyl)-5-(diethylamino)phenol is a complex organic compound with a unique structure that includes a piperazine ring, a benzyl group, and a phenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Benzyl-1-piperazinyl)imino)methyl)-5-(diethylamino)phenol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced by reacting the piperazine derivative with benzyl chloride in the presence of a base, such as sodium hydroxide.
Formation of the Phenol Moiety: The phenol moiety is synthesized by reacting a suitable phenol derivative with diethylamine under acidic conditions.
Final Coupling Reaction: The final step involves the coupling of the benzyl-piperazine derivative with the phenol derivative under suitable conditions, such as refluxing in an organic solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines and thiols.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(((4-Benzyl-1-piperazinyl)imino)methyl)-5-(diethylamino)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(((4-Benzyl-1-piperazinyl)imino)methyl)-5-(diethylamino)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(((4-Benzyl-1-piperazinyl)imino)methyl)-4-bromophenol: Similar structure but with a bromine atom at the 4-position of the phenol ring.
2-(((4-Benzyl-1-piperazinyl)imino)methyl)benzoic acid: Similar structure but with a carboxylic acid group instead of the diethylamino group.
4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2,6-dimethoxyphenyl acetate: Similar structure but with methoxy groups and an acetate group.
Uniqueness
The uniqueness of 2-(((4-Benzyl-1-piperazinyl)imino)methyl)-5-(diethylamino)phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C22H30N4O |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
2-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]-5-(diethylamino)phenol |
InChI |
InChI=1S/C22H30N4O/c1-3-25(4-2)21-11-10-20(22(27)16-21)17-23-26-14-12-24(13-15-26)18-19-8-6-5-7-9-19/h5-11,16-17,27H,3-4,12-15,18H2,1-2H3/b23-17+ |
Clé InChI |
PVHZCSHYFDXMFE-HAVVHWLPSA-N |
SMILES isomérique |
CCN(CC)C1=CC(=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3)O |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-4-piperidinone (2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B11973968.png)



![3-(4-ethylphenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11973997.png)

![6-Amino-3-propyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11974005.png)
![7-Methyl-20-{[(oxolan-2-yl)methyl]amino}-10-thia-1,12,21-triazapentacyclo[11.8.0.0^{3,11}.0^{4,9}.0^{14,19}]henicosa-3(11),4(9),12,14(19),15,17,20-heptaen-2-one](/img/structure/B11974019.png)

![allyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974031.png)
![3-(4-isobutylphenyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11974041.png)
![N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11974043.png)
![(5E)-2-(4-butoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11974059.png)
![7,9-Dichloro-2-(4-chlorophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11974060.png)
